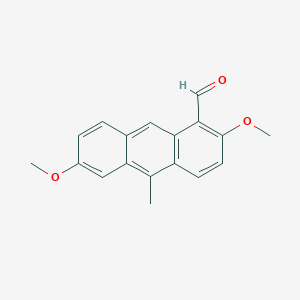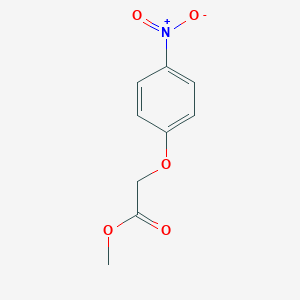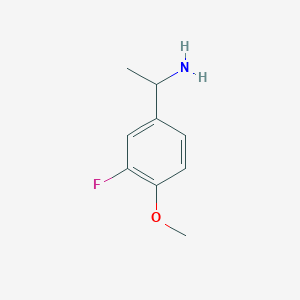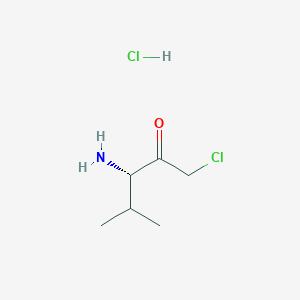
L-Valine chloromethyl ketone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of L-Valine chloromethyl ketone hydrochloride and related compounds involves various strategies, including organocatalytic approaches. For instance, L-Valine derived N-sulfinamides have been developed as efficient enantioselective Lewis basic organocatalysts for the asymmetric reduction of N-aryl and N-alkyl ketimines with trichlorosilane, achieving high yields and enantioselectivity (Wang et al., 2015).
Molecular Structure Analysis
Structural investigations have provided insights into the molecular arrangement and bonding characteristics of L-Valine chloromethyl ketone hydrochloride and similar compounds. For example, structural studies have revealed the crystal structure of L-valine hydrochloride monohydrate, showcasing the three-dimensional network of hydrogen bonds stabilizing the structure (Rao, 1969).
Chemical Reactions and Properties
L-Valine chloromethyl ketone hydrochloride and its analogs participate in various chemical reactions, demonstrating unique reactivity patterns. For instance, a chloromethyl ketone derivative of pyroglutamic acid, similar in reactivity to L-Valine chloromethyl ketone hydrochloride, has shown marked inactivation of enzymes at very low concentrations, suggesting an active site-directed mechanism for enzyme inactivation (Fujiwara et al., 1981).
Physical Properties Analysis
The physical properties of L-Valine chloromethyl ketone hydrochloride derivatives have been characterized through various analytical techniques. For example, the nonlinear optical material L-valine hydrochloride monohydrate was synthesized and characterized by thermal and optical analysis, revealing significant physical properties like second harmonic generation efficiency (Adhikari et al., 2013).
Chemical Properties Analysis
The chemical properties of L-Valine chloromethyl ketone hydrochloride encompass its reactivity and interaction with various chemical agents. Research has highlighted the role of noncovalent interactions in the enantioselective reduction of aromatic ketimines with trichlorosilane, emphasizing the importance of hydrogen bonding and arene-arene interactions in determining enantiofacial selectivity (Malkov et al., 2004).
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Catalysis : β-Amino alcohols derived from L-valine, such as L-Valine chloromethyl ketone hydrochloride, are utilized as chiral inductors in enantioselective reductions of ketones and nucleophilic additions to carbonyl compounds. However, structural modifications can negatively affect enantioselectivity (Delair et al., 1995).
Neuroscience and Toxicology : High doses of L-valine, including its derivatives, have been found to increase reactive oxygen species production and neuronal hyperexcitability. This suggests caution in the consumption of branched-chain amino acid (BCAA) dietary integrators, which could have implications for products containing L-Valine chloromethyl ketone hydrochloride (Caioli et al., 2016).
Cancer Research : Analogues of chloromethyl ketone, including those derived from L-valine, have been studied for their antitumor activity in various cancer models such as Ehrlich ascites carcinoma and P-388 lymphocytic leukemia (Sajadi et al., 1980).
Enzymology and Structural Biology : The crystal structure of human leukocyte elastase in complex with a valine chloromethyl ketone inhibitor has been studied, revealing insights into enzyme-inhibitor interactions and providing a model for studying other similar complexes (Wei An-zhi et al., 1988).
Biochemical Analysis : The decomposition of L-valine under specific conditions leads to the formation of various compounds such as acetone, pyruvic acid, and organic radicals. This process can potentially cause DNA damage, highlighting the importance of understanding the biochemical properties of L-valine derivatives (Li et al., 2014).
Eigenschaften
IUPAC Name |
(3S)-3-amino-1-chloro-4-methylpentan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJMRLNPAXBJE-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine chloromethyl ketone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



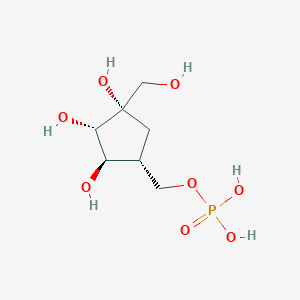
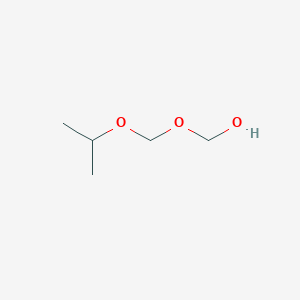
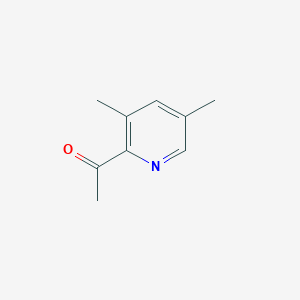
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
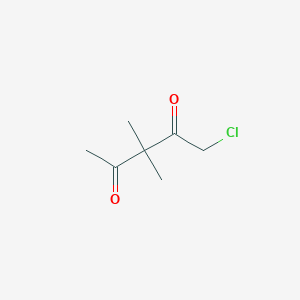
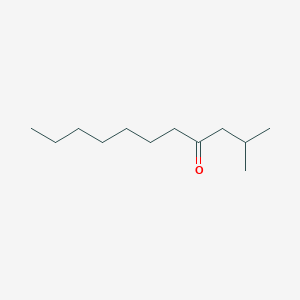
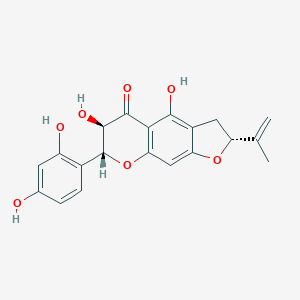
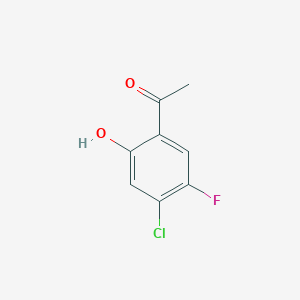
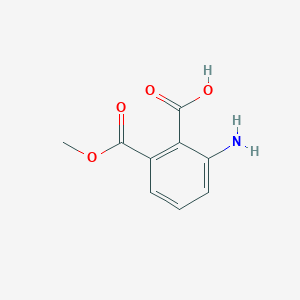
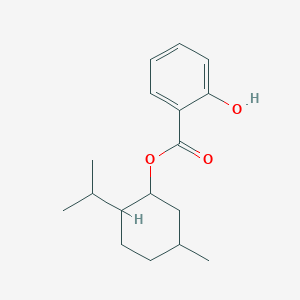
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
